molecular formula C40H50O15 B1253304 Euphorprolitherin B

Euphorprolitherin B

Cat. No. B1253304
M. Wt: 770.8 g/mol
InChI Key: OLFJQGDCCPBPGR-QEIRTWJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Euphorprolitherin B is a benzoate ester. It has a role as a metabolite.

Scientific Research Applications

Isolation and Structural Analysis

  • Euphorprolitherin B was isolated from Euphorbia dracunculoides Lam., and its structure was elucidated through extensive spectroscopic analysis (Wang et al., 2015).
  • It was also identified in Euphorbia prolifera, along with other myrsinol diterpenes, and its structure was confirmed via X-ray crystallography (Zhang et al., 2010).

Cytotoxicity and Potential Anti-Cancer Properties

  • Euphorprolitherin B was among the compounds isolated from Euphorbia prolifera, which showed cytotoxicity against cancer cells, specifically A2780 cancer cells (Li et al., 2010).
  • Another study on Euphorbia prolifera components, including Euphorprolitherin B, also evaluated their cytotoxic effects against cancer cells. The study concluded that the myrsinane-type diterpene Proliferin A, which is structurally related to Euphorprolitherin B, shows a cytotoxic effect against the human ovarian cancer cell line A2780 (Li et al., 2011).

properties

Product Name

Euphorprolitherin B

Molecular Formula

C40H50O15

Molecular Weight

770.8 g/mol

IUPAC Name

[(1R,2R,3S,4R,5R,7R,8R,9R,10R,11S,14R)-2,5,7,14-tetraacetyloxy-11-(2-acetyloxypropan-2-yl)-5,9-dimethyl-4-propanoyloxy-16-oxatetracyclo[7.5.2.01,10.03,7]hexadec-12-en-8-yl] benzoate

InChI

InChI=1S/C40H50O15/c1-11-29(46)51-32-30-33(50-22(3)42)39-20-48-38(10,31(39)27(36(7,8)53-23(4)43)17-18-28(39)49-21(2)41)35(52-34(47)26-15-13-12-14-16-26)40(30,55-25(6)45)19-37(32,9)54-24(5)44/h12-18,27-28,30-33,35H,11,19-20H2,1-10H3/t27-,28+,30+,31-,32+,33+,35+,37+,38+,39+,40+/m0/s1

InChI Key

OLFJQGDCCPBPGR-QEIRTWJOSA-N

Isomeric SMILES

CCC(=O)O[C@@H]1[C@@H]2[C@H]([C@@]34CO[C@]([C@@H]3[C@H](C=C[C@H]4OC(=O)C)C(C)(C)OC(=O)C)([C@H]([C@]2(C[C@@]1(C)OC(=O)C)OC(=O)C)OC(=O)C5=CC=CC=C5)C)OC(=O)C

Canonical SMILES

CCC(=O)OC1C2C(C34COC(C3C(C=CC4OC(=O)C)C(C)(C)OC(=O)C)(C(C2(CC1(C)OC(=O)C)OC(=O)C)OC(=O)C5=CC=CC=C5)C)OC(=O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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